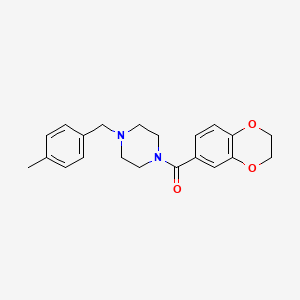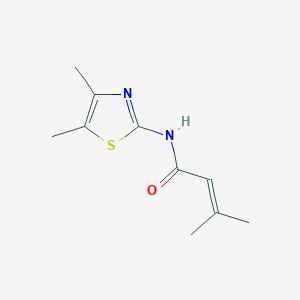![molecular formula C25H25N3OS B4544724 N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
描述
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as PAC-1, is a chemical compound that has gained significant attention in the field of cancer research. PAC-1 has been found to selectively induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that is responsible for inducing apoptosis. PAC-1 binds to procaspase-3, inducing a conformational change that activates the enzyme. This then leads to the activation of downstream apoptotic pathways, ultimately resulting in programmed cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to selectively induce apoptosis in cancer cells, with minimal effect on normal cells. This selectivity is thought to be due to the higher levels of procaspase-3 found in cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, potentially increasing the effectiveness of chemotherapy treatments.
实验室实验的优点和局限性
One advantage of PAC-1 is its selectivity for cancer cells, which reduces the risk of damage to normal cells. However, one limitation is the complex synthesis method required to produce PAC-1, which can be time-consuming and costly. Additionally, the mechanism of action of PAC-1 is not fully understood, which can make it difficult to optimize its effectiveness.
未来方向
There are several potential future directions for PAC-1 research. One area of interest is the development of more efficient synthesis methods for PAC-1, which could reduce the cost and time required for production. Additionally, researchers are exploring the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research to better understand the mechanism of action of PAC-1, which could lead to the development of more effective cancer treatments.
科学研究应用
PAC-1 has been extensively studied for its potential use in cancer treatment. Several studies have shown that PAC-1 can induce apoptosis in cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c29-24(21-11-9-20(10-12-21)19-7-3-1-4-8-19)27-25(30)26-22-13-15-23(16-14-22)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-18H2,(H2,26,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHBAGLCWNIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4544658.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(5-nitro-2-furyl)acrylamide](/img/structure/B4544676.png)
![N'-[2-chloro-5-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4544685.png)
![6-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4544692.png)
![methyl 3-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4544695.png)
![2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)
![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)

![1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)
![ethyl 1-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4544760.png)
![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)